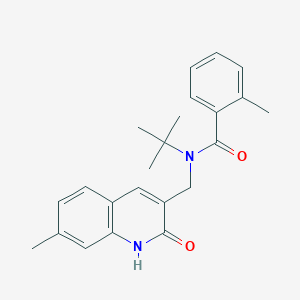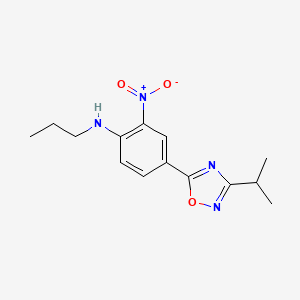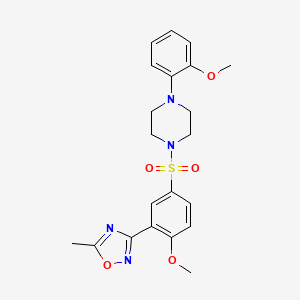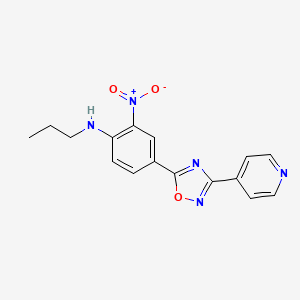
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide, also known as HMN-176, is a synthetic compound that has been studied for its potential use in cancer treatment.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that it exhibits cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide involves the inhibition of tubulin polymerization, which is necessary for the formation of microtubules, a critical component of the cytoskeleton. By disrupting microtubule formation, this compound prevents cancer cells from dividing and proliferating, leading to cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, this compound has been shown to have anti-angiogenic properties, meaning that it inhibits the formation of new blood vessels, which are necessary for tumor growth and metastasis. Furthermore, it has been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide in lab experiments is its high potency and selectivity for cancer cells. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide. One area of focus could be the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate its potential use in combination with other anticancer agents or as a targeted therapy for specific types of cancer. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
In conclusion, this compound is a synthetic compound with potential as an anticancer agent. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell death. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to its development as a valuable tool in cancer treatment.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide involves a multi-step process that includes the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with 3-nitrobenzoyl chloride, followed by reduction with sodium borohydride and subsequent acylation with p-toluenesulfonyl chloride. The final product is obtained through a deprotection reaction with hydrochloric acid.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-6-9-21(10-7-16)27(25(30)18-4-3-5-22(14-18)28(31)32)15-20-13-19-12-17(2)8-11-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDBDVIDVMHWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7707837.png)




![N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B7707897.png)
![4-[(E)-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}formamido)imino]methyl]benzoic acid](/img/structure/B7707902.png)




![2-bromo-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707944.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-chlorophenyl)acetamide](/img/structure/B7707952.png)
